molecular formula C24H26O7 B2897717 tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610762-73-7

tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2897717
CAS No.: 610762-73-7
M. Wt: 426.465
InChI Key: IKIZBYHVNNHLBC-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a flavonoid-derived compound characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a tert-butyl ester-linked acetoxy group at position 5. The tert-butyl ester enhances lipophilicity and stability compared to free carboxylic acids, making it a common motif in prodrug design . This compound is structurally related to bioactive flavonoids, which often exhibit antioxidant, anti-inflammatory, or kinase inhibitory properties.

Properties

IUPAC Name

tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-14-22(15-7-10-18(27-5)20(11-15)28-6)23(26)17-9-8-16(12-19(17)30-14)29-13-21(25)31-24(2,3)4/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIZBYHVNNHLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl bromoacetate and a base such as potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate products to form the desired tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes, including oxidases and reductases.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. For example, it may inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C₂₄H₂₆O₇ 426.46 3-(3,4-dimethoxyphenyl), 2-methyl, 7-(tert-butoxycarbonylmethoxy) High lipophilicity (tert-butyl ester)
tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₂₂H₂₆O₅ 382.44 Cyclopenta-fused ring, 6-methyl, 7-(tert-butoxycarbonylmethoxy) Increased ring strain; altered conformational flexibility
tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₉F₃O₅ 420.40 3-phenyl, 2-trifluoromethyl, 7-(tert-butoxycarbonylmethoxy) Electron-withdrawing CF₃ group enhances metabolic stability
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate C₂₈H₂₂O₈ 486.47 7-(benzodioxole-5-carboxylate), 3-(3,4-dimethoxyphenyl), 2-methyl Benzodioxole ester increases π-π stacking potential

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the CF₃-substituted analog (Table 1, row 3) improves metabolic stability due to its electron-withdrawing nature, a feature absent in the target compound .
  • Ester Variants : Replacing the tert-butyl ester with a benzodioxole carboxylate (Table 1, row 4) introduces additional aromaticity, which may enhance interactions with hydrophobic enzyme pockets .

Ester Group Variations

Table 2: Ester Group Impact on Solubility and Stability

Compound Name Ester Group Calculated XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound tert-butyl ~4.5 (estimated) 7 6
(3β)-Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Steroidal cholest-5-en-yl >10 7 12
2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide Acetohydrazide ~2.8 8 5

Key Observations :

  • Lipophilicity : The steroidal ester derivative (Table 2, row 2) has significantly higher XLogP3 (>10) due to its bulky cholestane moiety, rendering it highly membrane-permeable but poorly water-soluble .
  • Polarity : The acetohydrazide analog (Table 2, row 3) has lower lipophilicity (XLogP3 ~2.8) and increased hydrogen-bonding capacity, favoring aqueous solubility .

Dimeric and Polymeric Derivatives

Table 3: Dimeric Chromenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Linkage Type
[2-(3,4-Dimethoxyphenyl)-4-oxo-chromen-6-yl] 2-[2-[2-[3-(3,4-dimethoxyphenyl)-4-oxo-chromen-7-yl]oxy-2-oxo-ethoxy]ethoxy]acetate C₄₀H₃₄O₁₄ 738.71 Ethylene glycol spacer
[2-[2-(3,4-Dimethoxyphenyl)-4-oxo-chromen-6-yl]oxy-2-oxo-ethyl] 2-[2-[2-[2-[3-(3,4-dimethoxyphenyl)-4-oxo-chromen-7-yl]oxy-2-oxo-ethoxy]-2-oxo-ethoxy]ethoxy]acetate C₄₄H₃₈O₁₈ 854.78 Extended polyethylene glycol spacer

Key Observations :

  • Spacer Length: Increasing the ethylene glycol spacer length (Table 3, row 2 vs.
  • Pharmacokinetics : Dimeric structures exhibit higher molecular weights (>700 g/mol), which may limit blood-brain barrier penetration but improve plasma retention .

Biological Activity

Tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a chromen-7-yl moiety, and a methoxy-substituted phenyl group. Its molecular formula is C19H23O5C_{19}H_{23}O_5, and it can be represented structurally as follows:

\text{tert butyl 2 3 3 4 dimethoxyphenyl 2 methyl 4 oxo 4H chromen 7 yl oxy}acetate}

Anticancer Properties

Recent studies have indicated that similar chromen derivatives exhibit significant anticancer activity. For instance, compounds with the chromen structure have been shown to induce apoptosis in various cancer cell lines through the modulation of reactive oxygen species (ROS) and the activation of caspase pathways . The mechanism involves disruption of mitochondrial function leading to increased ROS levels, which are crucial for triggering apoptotic pathways.

Antimicrobial Activity

Compounds that share structural similarities with this compound have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of several pathogenic bacteria and fungi by interfering with their metabolic pathways . The effectiveness often correlates with the presence of specific functional groups that enhance membrane permeability or inhibit enzyme activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It might interact with specific receptors, altering cellular responses.
  • Oxidative Stress Induction : By increasing ROS levels, it may induce oxidative stress in target cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of related chromen derivatives on breast cancer cells, compounds were tested using the MTT assay to evaluate cell viability. Results indicated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for further development into therapeutic agents .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating potent antimicrobial activity .

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